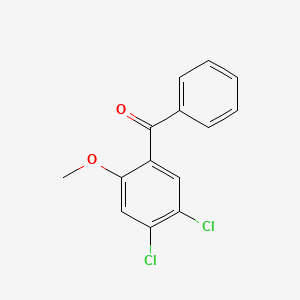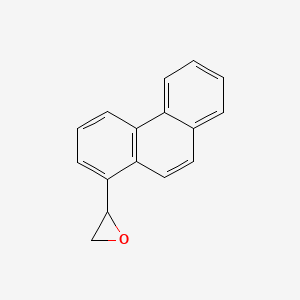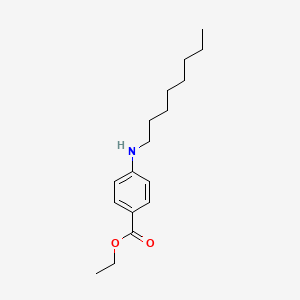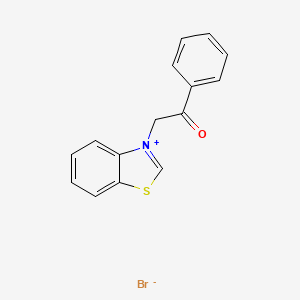
3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazol-3-yl-1-phenyl-ethanone is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by a benzothiazole ring fused to a phenyl group via an ethanone linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-3-yl-1-phenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid and ethanol as the solvent.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-3-yl-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazol-3-yl-1-phenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential as an anti-tubercular and anti-inflammatory agent.
Mechanism of Action
The biological activity of 2-Benzothiazol-3-yl-1-phenyl-ethanone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell proliferation. The compound’s mechanism of action involves binding to the active site of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the phenyl-ethanone moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the ethanone linkage.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
2-Benzothiazol-3-yl-1-phenyl-ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a phenyl-ethanone moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
7467-00-7 |
|---|---|
Molecular Formula |
C15H12BrNOS |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H12NOS.BrH/c17-14(12-6-2-1-3-7-12)10-16-11-18-15-9-5-4-8-13(15)16;/h1-9,11H,10H2;1H/q+1;/p-1 |
InChI Key |
MIPPUJJTHYPZQM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


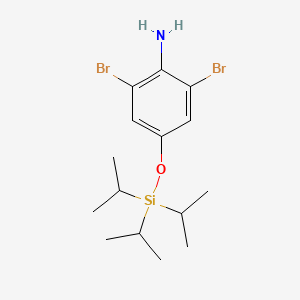
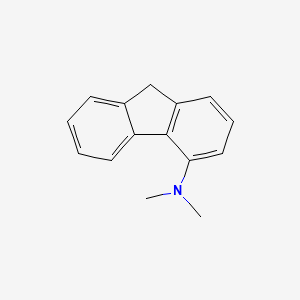




![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
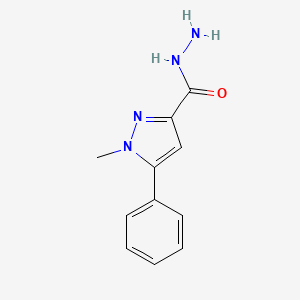
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)
![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
